N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide
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Overview
Description
N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a cyano group, and a trimethoxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a trimethoxybenzyl chloride in the presence of a Lewis acid such as aluminum chloride.
Addition of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline core is replaced by a cyano group using a cyanide source like sodium cyanide.
Attachment of the Bromophenyl Group: The bromophenyl group is attached via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a bromophenyl boronic acid reacts with the isoquinoline core in the presence of a palladium catalyst.
Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed through an amidation reaction, where the amine group on the isoquinoline core reacts with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced isoquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential interactions with biological targets make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. It can be used in drug discovery and development to identify new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties may also find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]acetamide: This compound shares structural similarities with other isoquinoline derivatives and bromophenyl compounds.
N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide: Similar compounds include those with variations in the substituents on the phenyl rings or the isoquinoline core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C27H26BrN3O4S |
---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26BrN3O4S/c1-33-22-12-16(13-23(34-2)26(22)35-3)25-20-7-5-4-6-19(20)21(14-29)27(31-25)36-15-24(32)30-18-10-8-17(28)9-11-18/h8-13H,4-7,15H2,1-3H3,(H,30,32) |
InChI Key |
ROTHUEHTGJVHMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C(C3=C2CCCC3)C#N)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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